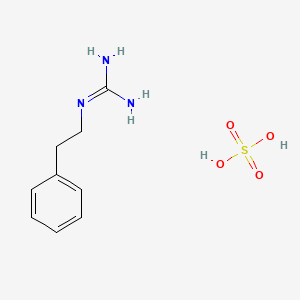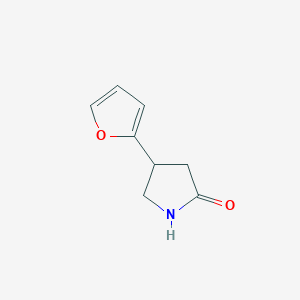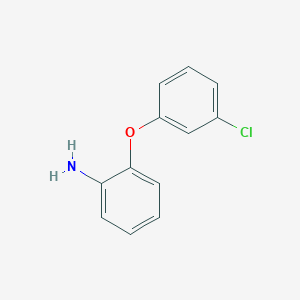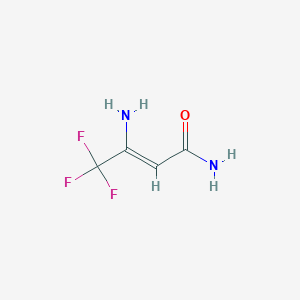
Éster etílico del ácido 1-metil-1H-tetrazol-5-carboxílico
Descripción general
Descripción
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Pharmacokinetics
The long half-life seen with a number of orally administered tetrazole acid-containing compounds has been attributed to enterohepatic recirculation mechanisms . This suggests that the compound may have similar ADME properties and bioavailability.
Action Environment
Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that the compound may exhibit similar stability under various environmental conditions.
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to act as a bioisosteric replacement for carboxylic acids. This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets .
Cellular Effects
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can influence metabolic flux and the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These dosage-dependent effects are crucial for determining the safe and effective use of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester in therapeutic applications .
Metabolic Pathways
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is critical for its role in various biochemical processes and its overall biological activity .
Métodos De Preparación
The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water, making it an eco-friendly approach. Another method involves the use of microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields .
Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and nanoparticles has been explored to improve efficiency and reduce costs .
Análisis De Reacciones Químicas
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to yield different derivatives.
Substitution: Reacts with acid chlorides, anhydrides, and strong acids to form substituted tetrazole derivatives.
Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like acetonitrile and dimethylformamide . Major products formed from these reactions include substituted tetrazoles and their derivatives, which have applications in medicinal chemistry and materials science .
Comparación Con Compuestos Similares
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can be compared with other tetrazole derivatives such as:
1H-Tetrazole: The parent compound with similar stability and reactivity.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry as bio-isosteres.
1-Methyl-1H-1,2,4-Triazole-3-Carboxylate: A similar heterocyclic compound with applications in nucleoside analogue synthesis.
The uniqueness of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
IUPAC Name |
ethyl 1-methyltetrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPPMYKMIXZZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550526 | |
| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91616-41-0 | |
| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


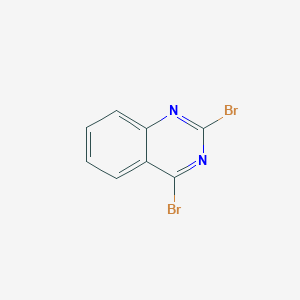



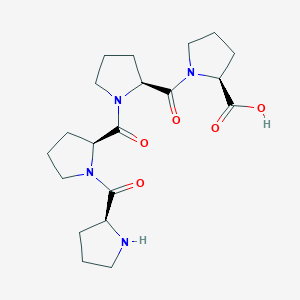
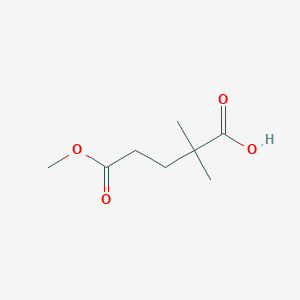
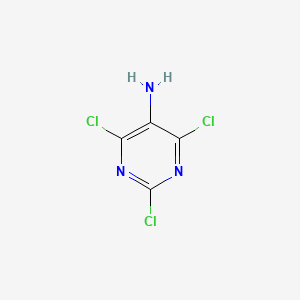
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)
